molecular formula C11H19NO5 B8181809 (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

カタログ番号: B8181809
分子量: 245.27 g/mol
InChIキー: IJMIYSXHHOKJEZ-YUMQZZPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The morpholine ring adopts a chair conformation, as observed in its crystalline derivatives . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of carbamoyl derivatives through reactions with amines, such as diphenylmethanamine . Its stereochemical configuration (2S,6S) is critical for its reactivity and applications in pharmaceuticals and materials science.

特性

IUPAC Name

(2S,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMIYSXHHOKJEZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable morpholine derivative.

    Protection: The amino group of the morpholine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Methylation: The protected morpholine is then methylated at the 6-position using a methylating agent like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Free amines.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a chiral building block in asymmetric synthesis.

Biology:

  • Potential use in the development of enzyme inhibitors due to its structural features.

Medicine:

  • Investigated for its role in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.

Industry:

  • Utilized in the production of fine chemicals and advanced materials.

作用機序

The mechanism of action of (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The tert-butoxycarbonyl group can be removed under physiological conditions, revealing the active amine which can then participate in biochemical pathways.

類似化合物との比較

Stereoisomers and Enantiomers

The stereochemistry of morpholine derivatives significantly influences their physical and chemical properties. Key stereoisomers include:

Compound Name CAS Number Configuration Molecular Formula Storage Conditions Key Features
(2S,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid Not specified 2S,6S C₁₁H₁₉NO₅ Likely 2–8°C (analogous to enantiomers) Chair conformation, Boc-protected
(2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid 1346410-78-3 2R,6S C₁₁H₁₉NO₅ Sealed in dry, 2–8°C Enantiomer with altered reactivity
(2R,6R)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid 1581752-93-3 2R,6R C₁₁H₁₉NO₅ -20°C Distinct stereochemical environment

Key Observations :

  • Storage Conditions : The (2R,6R) isomer requires storage at -20°C, suggesting lower stability compared to the (2R,6S) isomer stored at 2–8°C .
  • Synthesis Utility : The (2S,6S) configuration is preferred in forming carbamoyl derivatives due to its stereochemical compatibility with amine coupling reactions .

Functional Group Variations

Morpholine derivatives with modified substituents exhibit distinct properties:

Compound Name Key Substituents Applications/Properties
6-Fluoro-2-morpholinonicotinic acid Fluorine atom, nicotinic acid Enhanced electronic properties for medicinal chemistry
4'-Morpholino-[1,1'-biphenyl]-4-carbaldehyde Aldehyde group, biphenyl system Intermediate in cross-coupling reactions
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chlorine, pyrimidine ring Different ring system affecting solubility and acidity

Key Observations :

  • The Boc group in the target compound enhances stability during synthesis, whereas fluorine or aldehyde substituents in analogs increase reactivity for further functionalization .
  • Pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) lack the morpholine ring, leading to distinct conformational and electronic profiles .

Pharmacopeial Analogs

Compounds like (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid () and thiazolidine-containing derivatives () highlight structural diversity in drug intermediates:

  • Thiazolidine vs. Morpholine Rings : Thiazolidine rings introduce sulfur atoms and altered ring puckering, impacting binding affinity in drug-receptor interactions .
  • Epimerization Risks : Some pharmacopeial compounds exhibit epimerization under chromatographic conditions, underscoring the need for stringent stereochemical control in the (2S,6S) target compound .

Research Findings and Data Analysis

Crystallographic Insights

  • The morpholine ring in derivatives of the target compound adopts a chair conformation, stabilized by weak C–H⋯O hydrogen bonds in the crystal lattice .
  • Tools like SHELXL and SHELXS are critical for resolving stereochemical ambiguities in enantiomers, ensuring accurate structural assignments .

Stability and Reactivity

  • The Boc group in the (2S,6S) isomer provides steric protection, reducing unintended side reactions compared to unprotected morpholine carboxylic acids.
  • Stereoisomers like (2R,6R) exhibit divergent stability profiles, necessitating tailored storage protocols .

生物活性

(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2165414-92-4, is characterized by its unique structural features that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential as a prodrug, and its implications in drug design.

The molecular formula of (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol. The compound is typically stored in a dry environment at temperatures between 2-8°C to maintain its stability .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of morpholine derivatives, including (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid. In particular, derivatives of this compound have shown promising activity against various bacterial strains. For instance:

  • Study Findings : A synthesis and screening of related compounds revealed that certain morpholine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions could enhance antibacterial efficacy .
  • Case Study : In one study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to control groups . The minimum inhibitory concentration (MIC) values were determined to assess potency.
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Pseudomonas aeruginosa25Low

Prodrug Potential

The design of prodrugs utilizing (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid has been explored to enhance pharmacokinetic properties. Research indicates that the incorporation of this morpholine into prodrug formulations can improve lung retention and bioavailability after pulmonary administration.

  • Mechanism : The prodrug approach involves modifying the compound to enhance solubility and permeability, allowing for better absorption in target tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR of (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is crucial for optimizing its biological activity. Variations in substituents at different positions on the morpholine ring can significantly influence antibacterial potency and selectivity.

Key Modifications:

  • Substituent Variability : Changes in the tert-butoxycarbonyl group or the methyl group can lead to enhanced interactions with bacterial enzymes.
  • Ring Modifications : Alterations to the morpholine ring structure may affect binding affinity to bacterial targets.

科学的研究の応用

Medicinal Chemistry

1.1 Role as a Pharmaceutical Intermediate

Morpholine derivatives, including (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, are often utilized as intermediates in the synthesis of pharmaceuticals. They play a crucial role in the development of drugs targeting various diseases due to their ability to modulate biological activity through structural modifications. For instance, derivatives of this compound have been explored for their potential in treating central nervous system disorders and as anti-cancer agents .

1.2 Anticancer Activity

Research indicates that certain morpholine derivatives exhibit significant anticancer properties. The compound has been investigated for its efficacy against various cancer cell lines, demonstrating the ability to inhibit tumor growth through mechanisms that may involve apoptosis and cell cycle arrest . Case studies have shown promising results in preclinical models, suggesting that further investigation could lead to new therapeutic agents.

Synthetic Organic Chemistry

2.1 Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for easy functionalization, making it suitable for the preparation of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, facilitating the selective modification of amino acids .

2.2 Synthesis of Peptides

In peptide chemistry, (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is employed as a protected amino acid. The Boc group can be removed under mild conditions, allowing for subsequent coupling reactions with other amino acids to form peptides . This application is critical in developing peptide-based drugs and biologics.

Case Studies

3.1 Synthesis of Novel Anticancer Agents

A study conducted by researchers at the University of Milan demonstrated the utility of (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid in synthesizing novel anticancer agents. The synthesized compounds exhibited potent activity against human cancer cell lines, indicating that modifications to the morpholine structure can enhance therapeutic efficacy .

3.2 Development of CNS Active Compounds

Another study focused on the synthesis of CNS-active compounds using this morpholine derivative as a starting material. The research highlighted how structural variations could lead to improved selectivity and potency against specific neurological targets .

化学反応の分析

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines to form amides, a critical step in peptide synthesis.

Reaction Type Conditions Reagents/Catalysts Yield Source
Peptide coupling0–5°C, DCM/DMF solvent, pH 7–8HOBt, HBTU, DIPEA85%
Amidation with amino acids25–30°C, dichloromethane/TFABoc-L-Homophenylalanine, HATU80–90%

Example : Reaction with Boc-L-Homophenylalanine in dichloromethane using HOBt and HBTU yields a dipeptide precursor with 85% efficiency after purification .

Esterification

The carboxylic acid can be esterified to enhance solubility or enable further functionalization.

Reaction Type Conditions Reagents Yield Source
Methyl ester formationTHF, -78°C, Grignard conditionsIsopropenylmagnesium bromide65%
Ethyl ester synthesisDCM, room temperatureEDCI, DMAP75–90%

Mechanism : The acid reacts with alcohols under Mitsunobu conditions or via activation with carbodiimides (e.g., EDCI) .

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the free amine for subsequent reactions.

Conditions Reagents Time Yield Source
Trifluoroacetic acid (TFA)25–30°C, DCM/TFA (1:6)2–3 hrs>95%
HCl in dioxane0°C, 4M HCl1 hr90%

Note : TFA-mediated deprotection is preferred for its rapid kinetics and compatibility with acid-labile substrates .

Functional Group Interconversion

The carboxylic acid can be reduced or transformed into other derivatives.

Reaction Conditions Product Yield Source
Reduction to alcoholBH₃·THF, 0°C(2S,6S)-6-methylmorpholine-2-methanol70%
Conversion to acyl chlorideOxalyl chloride, DMF catalystMorpholine-2-carbonyl chloride85%

Stability and Storage

  • pH Sensitivity : Stable in neutral to weakly acidic conditions but hydrolyzes rapidly in strong bases (pH >10) .

  • Storage : -20°C under inert atmosphere (N₂/Ar) to prevent Boc-group degradation .

Analytical Characterization

Reactions are monitored via:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient .

  • NMR : Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 4.20–4.50 ppm (morpholine protons) .

This compound’s versatility in amide coupling, esterification, and peptide synthesis underscores its value in drug discovery. Experimental protocols emphasize mild conditions and high yields, making it a staple in synthetic organic chemistry .

Q & A

Q. What are the key synthetic routes for (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, and how is stereochemical integrity ensured?

The synthesis typically involves:

Chiral Morpholine Core Construction : Starting from L-serine or a similar chiral precursor, the morpholine ring is formed via cyclization. The Boc (tert-butoxycarbonyl) group is introduced at position 4 using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed to enforce the (2S,6S) configuration.

Carboxylic Acid Activation : The carboxylic acid group at position 2 is protected during synthesis (e.g., as a methyl ester) and deprotected post-cyclization via hydrolysis .

Q. Key Methodological Considerations :

  • Monitor reaction progress using TLC or HPLC to detect intermediates.
  • Use chiral HPLC to confirm enantiomeric excess (>98% purity) .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm for Boc protons) .
    • 2D NMR (COSY, HSQC, NOESY) : Resolve stereochemistry by analyzing through-space interactions (NOESY) and coupling patterns .
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers and assess purity .

Q. Example HPLC Conditions :

ColumnMobile PhaseFlow RateDetectionRetention Time (R,S vs. S,S)
Chiralpak IAHexane:IPA (90:10)1.0 mL/minUV 254 nm12.3 min (R,S) vs. 14.7 min (S,S)

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Storage Temperature : +4°C in airtight, light-resistant containers to minimize hydrolysis of the Boc group .

  • Moisture Control : Use desiccants (silica gel) in storage vials.

  • Stability Data :

    ConditionDegradation Over 6 MonthsMajor Degradant
    +4°C (dry)<2%None detected
    Room Temperature~15%Morpholine-2-carboxylic acid (Boc cleavage)

Advanced Research Questions

Q. How can epimerization during synthesis be minimized, and which analytical methods detect stereochemical changes?

  • Epimerization Risks : Acidic/basic conditions or prolonged heating may invert stereochemistry at C2 or C6.
  • Mitigation Strategies :
    • Use mild coupling reagents (e.g., EDC/HOBt instead of DCC) to avoid racemization .
    • Conduct reactions at lower temperatures (0–25°C) and monitor pH to stabilize intermediates .
  • Detection Methods :
    • Chiral HPLC : Baseline separation of epimers (e.g., (2S,6S) vs. (2R,6S)) using polar organic modes .
    • Circular Dichroism (CD) : Confirm retention of optical activity post-synthesis .

Q. What chromatographic strategies resolve co-eluting impurities or diastereomers in HPLC analysis?

  • Mobile Phase Optimization : Adjust pH (e.g., 0.1% trifluoroacetic acid) or solvent polarity (acetonitrile:water gradients) to improve resolution .
  • Column Selection : Use columns with smaller particle sizes (e.g., 2.6 µm) or mixed-mode stationary phases (C18 with ion-pairing agents) .
  • Temperature Control : Elevate column temperature (30–40°C) to reduce retention time variability caused by epimer co-elution .

Case Study : A mixture of (2S,6S) and (2R,6S) epimers was resolved using a Zorbax® SB-C18 column (3.5 µm) with 0.1% formic acid in acetonitrile:water (45:55), achieving a resolution factor >1.5 .

Q. How is this compound utilized as a building block in drug discovery, particularly for peptide or conjugate synthesis?

  • Applications :
    • Peptide Backbone Modification : The morpholine ring mimics peptide bonds, enhancing metabolic stability in protease-rich environments .
    • Prodrug Design : The Boc group serves as a temporary protective moiety, enabling controlled release of active metabolites .
  • Coupling Reactions :
    • Carbodiimide-Mediated (EDC/HOBt) : Activate the carboxylic acid for amide bond formation with amines .
    • Mitsunobu Reaction : Introduce alkyl/aryl groups at the hydroxyl position (if present) .

Q. Example Protocol :

Dissolve 1 mmol of the compound in DMF.

Add EDC (1.2 mmol) and HOBt (1.2 mmol), stir for 30 min.

Introduce the amine component (1.5 mmol) and react for 12–24 hours.

Purify via flash chromatography (ethyl acetate:hexane) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。